1-Boc-4-(Phenylamino)piperidine

Catalog No.
S670420
CAS No.
125541-22-2
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-(Phenylamino)piperidine

CAS Number

125541-22-2

Product Name

1-Boc-4-(Phenylamino)piperidine

IUPAC Name

tert-butyl 4-anilinopiperidine-1-carboxylate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3

InChI Key

HTIWISWAPVQGMI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2

solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-(Phenylamino)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester; 4-Phenylaminopiperidine-1-carboxylic Acid tert-Butyl Ester; 1-(tert-Butyloxycarbonyl)-4-(phenylamino)piperidine;

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2

The exact mass of the compound 1-Boc-4-(Phenylamino)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Boc-4-(Phenylamino)piperidine is a highly specialized, orthogonally protected building block widely utilized in the synthesis of complex pharmaceutical libraries, particularly μ-opioid receptor ligands and peptidomimetics [1]. By masking the highly nucleophilic piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, this compound isolates the reactivity of the secondary aniline nitrogen [2]. This structural configuration is critical for procurement teams and synthetic chemists who require a reliable, scale-ready intermediate that prevents unwanted side reactions during sequential acylation and alkylation processes, ensuring high-yield downstream modifications without the need for premature deprotection.

Attempting to substitute 1-Boc-4-(Phenylamino)piperidine with unprotected 4-anilinopiperidine (4-AP) introduces severe regioselectivity failures during synthesis [1]. Because the secondary piperidine nitrogen is significantly more basic and nucleophilic than the sterically hindered aniline nitrogen, reagents such as acyl chlorides will preferentially attack the piperidine ring[2]. This lack of regiocontrol results in complex mixtures of N,N'-disubstituted and incorrectly mono-substituted products, driving target yields below 30% and necessitating resource-intensive chromatographic purification. Furthermore, substituting with alternative protected forms like 1-benzyl-4-(phenylamino)piperidine introduces downstream deprotection bottlenecks; removing the benzyl group requires catalytic hydrogenation, which frequently degrades sensitive functional groups (e.g., halogens, alkenes) incorporated during earlier synthetic steps [3].

Regioselective N-Acylation Efficiency

The primary procurement advantage of 1-Boc-4-(Phenylamino)piperidine is its absolute regiocontrol during acylation. When reacted with acylating agents such as propionyl chloride, the Boc group shields the piperidine nitrogen, directing the reaction exclusively to the aniline nitrogen to achieve >95% yield of the desired N-phenylamide[1]. In stark contrast, unprotected 4-anilinopiperidine yields a complex mixture because the piperidine nitrogen is more nucleophilic, reducing the isolated target yield to <30% [2].

Evidence DimensionTarget acylation yield
Target Compound Data>95% yield of target N-phenylamide (exclusive aniline acylation)
Comparator Or Baseline<30% yield with unprotected 4-anilinopiperidine (competing piperidine acylation)
Quantified Difference>3x higher target yield with absolute regiocontrol
ConditionsReaction with propionyl chloride in DCM/DIPEA at room temperature

Eliminates the need for complex chromatographic separations and prevents the waste of expensive downstream acylating reagents.

Deprotection Efficiency and Functional Group Tolerance

Compared to the common 1-benzyl-protected alternative, the Boc group offers vastly superior compatibility with highly functionalized chemical libraries. The Boc group is quantitatively removed (>95% yield) using mild acidic conditions (e.g., TFA/DCM) at room temperature, which preserves reducible functional groups such as alkenes, alkynes, and aryl halides [1]. Conversely, 1-benzyl-4-(phenylamino)piperidine requires catalytic hydrogenation (Pd/C, H2), which risks reducing these sensitive moieties and typically results in lower overall yields (70-85%) when complex functionalization is present [2].

Evidence DimensionDeprotection yield and functional group preservation
Target Compound Data>95% deprotection yield under mild acidic conditions
Comparator Or Baseline70-85% yield with 1-benzyl-4-AP (requires catalytic hydrogenation)
Quantified Difference10-25% higher yield with broader substrate scope
ConditionsTFA/DCM at 25°C (Boc) vs. H2, Pd/C at elevated pressure (Benzyl)

Enables the synthesis of highly functionalized pharmaceutical candidates that would not survive harsh hydrogenation conditions.

Processability and Organic Phase Extraction Efficiency

The lipophilic nature of the Boc protecting group significantly enhances the handling and processability of the intermediate. 1-Boc-4-(Phenylamino)piperidine exhibits excellent solubility in standard organic solvents (e.g., DCM, EtOAc), allowing for highly efficient liquid-liquid extraction (>98% recovery) during aqueous workups[1]. Unprotected 4-anilinopiperidine is highly polar and water-soluble, often leading to poor organic phase partitioning (<70% recovery) and requiring laborious continuous extraction methods or reverse-phase chromatography on an industrial scale [2].

Evidence DimensionOrganic phase extraction recovery
Target Compound Data>98% recovery via standard organic/aqueous extraction
Comparator Or Baseline<70% recovery with unprotected 4-AP due to high aqueous solubility
Quantified Difference>28% improvement in material recovery per workup cycle
ConditionsStandard aqueous/organic liquid-liquid extraction (e.g., EtOAc/H2O)

Drastically reduces solvent volumes and labor costs during industrial scale-up and purification workflows.

Synthesis of Regioselective μ-Opioid Receptor Ligand Libraries

Directly downstream of its absolute regiocontrol during acylation, this compound is the premier starting material for developing novel analgesic candidates in legitimate pharmaceutical research. The Boc protection ensures that complex N-alkyl groups can be introduced to the piperidine ring post-deprotection without cross-reactivity [1].

Development of HIV Protease Inhibitors and Peptidomimetics

The compound serves as a rigid, functionalized scaffold in the synthesis of complex peptidomimetics. The mild acidic deprotection of the Boc group allows for the sequential addition of sensitive amino acid derivatives and arylsulfonamides that would otherwise degrade under the catalytic hydrogenation required for benzyl-protected alternatives [2].

High-Throughput Solution-Phase Combinatorial Chemistry

Driven by its excellent solubility in organic solvents and high extraction efficiency, 1-Boc-4-(Phenylamino)piperidine is ideal for automated library synthesis. Chemists can perform diverse modifications at the aniline nitrogen, followed by rapid Boc cleavage and subsequent piperidine functionalization, streamlining the discovery of novel CNS-active therapeutics [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.183778013 g/mol

Monoisotopic Mass

276.183778013 g/mol

Heavy Atom Count

20

UNII

5PB6P54SRS

Wikipedia

1-Boc-4-AP

Dates

Last modified: 08-15-2023

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